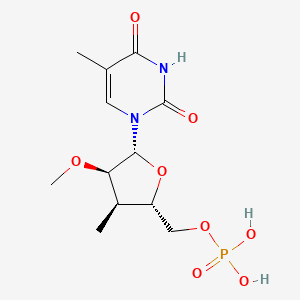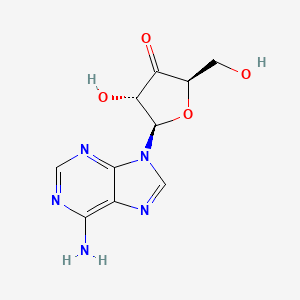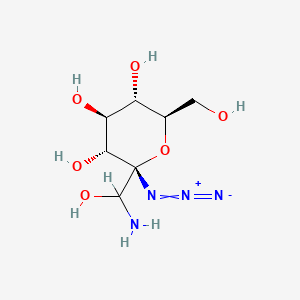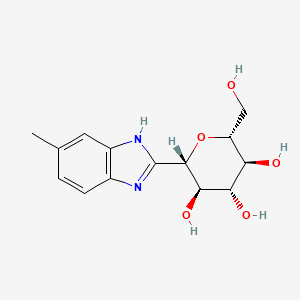
2'-O-Methyl-3'-Methyl-3'-Deoxy-Arabinofuranosyl-Thymine-5'-Phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2’-O-Methyl-3’-Methyl-3’-Deoxy-Arabinofuranosyl-Thymine-5’-Phosphate is a synthetic nucleoside analog belonging to the class of pyrimidine 3’-deoxyribonucleoside monophosphates . It is characterized by the presence of a methyl group at the 2’ and 3’ positions of the arabinofuranosyl moiety and a phosphate group at the 5’ position
Métodos De Preparación
The synthesis of 2’-O-Methyl-3’-Methyl-3’-Deoxy-Arabinofuranosyl-Thymine-5’-Phosphate typically involves multiple steps:
Starting Material: The synthesis begins with the preparation of the arabinofuranosyl moiety, which is then methylated at the 2’ and 3’ positions.
Thymine Coupling: The thymine base is coupled to the modified arabinofuranosyl moiety.
Phosphorylation: The final step involves the phosphorylation of the 5’ hydroxyl group to yield the desired phosphate ester.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using automated synthesizers and high-throughput techniques.
Análisis De Reacciones Químicas
2’-O-Methyl-3’-Methyl-3’-Deoxy-Arabinofuranosyl-Thymine-5’-Phosphate can undergo various chemical reactions:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially altering the biological activity.
Substitution: Nucleophilic substitution reactions can occur at the phosphate group, leading to the formation of different phosphate esters.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2’-O-Methyl-3’-Methyl-3’-Deoxy-Arabinofuranosyl-Thymine-5’-Phosphate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of oligonucleotides and nucleic acid analogs.
Biology: The compound is employed in studies of nucleic acid structure and function, particularly in the context of RNA and DNA interactions.
Medicine: It has potential therapeutic applications, including as an antiviral or anticancer agent, due to its ability to interfere with nucleic acid metabolism.
Mecanismo De Acción
The mechanism of action of 2’-O-Methyl-3’-Methyl-3’-Deoxy-Arabinofuranosyl-Thymine-5’-Phosphate involves its incorporation into nucleic acids, where it can disrupt normal base pairing and nucleic acid synthesis. This disruption can inhibit the replication of viruses or the proliferation of cancer cells. The molecular targets include viral polymerases and cellular enzymes involved in nucleic acid metabolism .
Comparación Con Compuestos Similares
Similar compounds include other nucleoside analogs such as:
2’-Deoxy-3’-Methyl-3’-Deoxy-Arabinofuranosyl-Thymine-5’-Phosphate: Lacks the 2’-O-methyl group.
2’-O-Methyl-3’-Deoxy-Arabinofuranosyl-Thymine-5’-Phosphate: Lacks the 3’-methyl group.
3’-Methyl-3’-Deoxy-Arabinofuranosyl-Thymine-5’-Phosphate: Lacks the 2’-O-methyl group.
The uniqueness of 2’-O-Methyl-3’-Methyl-3’-Deoxy-Arabinofuranosyl-Thymine-5’-Phosphate lies in its specific methylation pattern, which can confer distinct biological properties and enhance its stability and efficacy in therapeutic applications.
Propiedades
Fórmula molecular |
C12H19N2O8P |
|---|---|
Peso molecular |
350.26 g/mol |
Nombre IUPAC |
[(2S,3R,4R,5R)-4-methoxy-3-methyl-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C12H19N2O8P/c1-6-4-14(12(16)13-10(6)15)11-9(20-3)7(2)8(22-11)5-21-23(17,18)19/h4,7-9,11H,5H2,1-3H3,(H,13,15,16)(H2,17,18,19)/t7-,8-,9-,11-/m1/s1 |
Clave InChI |
MCXXETKRWYMFCI-TURQNECASA-N |
SMILES isomérico |
C[C@@H]1[C@H](O[C@H]([C@@H]1OC)N2C=C(C(=O)NC2=O)C)COP(=O)(O)O |
SMILES canónico |
CC1C(OC(C1OC)N2C=C(C(=O)NC2=O)C)COP(=O)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-O-(4,6-Dideoxy-4-{[4,5,6-trihydroxy-3-(hydroxymethyl)cyclohex-2-EN-1-YL]amino}-beta-D-lyxo-hexopyranosyl)-alpha-D-erythro-hexopyranose](/img/structure/B10777593.png)



![(2S)-2-amino-5-[[(2R)-1-(carboxymethylamino)-3-[hydroxy-[(4-nitrophenyl)methoxy]methyl]sulfanyl-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B10777628.png)
![N-[7-Keto-8-aminopelargonic acid]-[3-hydroxy-2-methyl-5-phosphonooxymethyl-pyridin-4-YL-methane]](/img/structure/B10777637.png)





![3-(7-Benzyl-4,5-dihydroxy-1,1-dioxo-3,6-bis-phenoxymethyl-1L6-[1,2,7]thiadiazepan-2-ylmethyl)-N-methyl-benzamide](/img/structure/B10777678.png)
